(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)
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Overview
Description
The compound “(2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)” is a P-chiral biphosphorus ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations .
Chemical Reactions Analysis
As a P-chiral biphosphorus ligand, this compound is likely to be involved in various asymmetric transition metal-catalyzed transformations .Scientific Research Applications
Chemical Reactions and Transformations
Addition and Cycloaddition Reactions : The compound reacts with acidic protons to form insertion products, such as silyl ethers and aminochlorosilanes. It also participates in ene reactions with compounds like acetone and butadiene, and cycloadditions with azides, leading to various complex structures (Niesmann, Klingebiel, & Noltemeyer, 1996).
Photochemical Transformations : Investigations into the photochemical properties of derivatives of this compound have been conducted. These studies involve UV irradiation and analysis of the absorption and fluorescence properties of synthesized compounds and their photoproducts (Kravchenko et al., 2018).
Synthesis of Novel Derivatives : Research includes the synthesis of unique derivatives via methods like aldol condensation and intramolecular ring-opening/closing reactions (Kravchenko, Gazieva, Vasilevskii, & Nelyubina, 2014).
Advanced Material Synthesis
Generation of Highly Unsaturated Phosphorus Compounds : This compound is involved in the generation of various unsaturated phosphorus compounds, highlighting its role in the synthesis of complex organometallic structures (Ionkin et al., 2009).
Creation of Phosphorus-Containing Analogues : Research has been conducted on the treatment of related compounds with water and other reagents to form various phosphorus-containing analogues, demonstrating its utility in the synthesis of diverse organic compounds (Wróblewski, 1986).
Oxidation Studies
Investigating Oxidation Products : Studies on the oxidation of related di-tert-butyl compounds have been carried out to understand the formation of dimeric products and their structures (Shif et al., 1999).
Exploration of Oxidation Mechanisms : Research includes exploring the oxidation mechanisms of similar compounds, revealing interesting substitution reactions and proton-transfer behavior (Rardon & Macomber, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, also known as (2R,2’R,3R,3’R)-MeO-BIBOP, is a P-chiral biphosphorus ligand . It primarily targets transition metals, acting as a ligand in various asymmetric transition metal-catalyzed transformations .
Mode of Action
The compound interacts with its targets (transition metals) to facilitate a variety of asymmetric transformations. These transformations include hydrogenations, propargylations, reductions, and hydroformylations . The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the production of chiral products .
Biochemical Pathways
The compound is involved in several biochemical pathways related to asymmetric synthesis. It plays a crucial role in the hydrogenation of unsaturated compounds, the propargylation of aldehydes and ketones, the reduction of carbonyl compounds, and the hydroformylation of alkenes . The compound’s action in these pathways results in the formation of chiral products, which are important in various fields, including pharmaceuticals and materials science .
Result of Action
The compound’s action results in the formation of chiral products through asymmetric synthesis . These chiral products have one or more stereocenters, making them useful in various applications where stereochemistry is important, such as in the synthesis of pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reagents, and the specific transition metal used . The compound is typically stored under inert gas at 2-8°C to maintain its stability .
properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJABGDYUOXJB-FYKBGJEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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